
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline
Descripción general
Descripción
2-Methyl-4-(thiomorpholin-4-ylmethyl)aniline (2M4TM) is an aromatic heterocyclic compound that belongs to the aniline family. It is a white powder or crystalline solid with a melting point of 103-104 °C and a boiling point of 232-233 °C. It is structurally similar to other anilines, such as aniline, 4-methyl-2-thiophenecarboxylic acid, and morpholine. 2M4TM has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition in Seawater : Studies have investigated the effectiveness of thiomorpholin derivatives as corrosion inhibitors for carbon steel in natural seawater, demonstrating that these compounds can significantly reduce corrosion rates even at low concentrations. The inhibitory action is attributed to the formation of a protective layer on the metal surface, as confirmed by electrochemical techniques and Fourier transform infrared spectroscopy (Amar et al., 2008).
Medicinal Chemistry
- Antimicrobial Activity : Thiomorpholine derivatives have been explored for their antimicrobial properties. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives showed promising antimicrobial activity, highlighting the potential of thiomorpholine scaffolds in developing new bioactive molecules with lower toxicity (Kardile & Kalyane, 2010).
- Building Blocks in Medicinal Chemistry : Bridged bicyclic thiomorpholines are important components in medicinal chemistry, with some analogs entering clinical trials. These compounds have shown interesting biological profiles, indicating their utility as versatile building blocks for developing therapeutic agents (Walker & Rogier, 2013).
Materials Science
- Electrochromic Materials : Novel electrochromic materials employing donor–acceptor systems with thiophene derivatives have been synthesized, showing outstanding optical contrasts and fast switching speeds in the near-infrared region. These materials are suitable for applications in smart windows and displays (Li et al., 2017).
Organic Synthesis
- Synthetic Methodology : Research into synthetic methods for creating thiomorpholine derivatives includes the development of efficient strategies for the enantioselective synthesis of 2-substituted thiomorpholin-3-ones. These methodologies expand the toolkit available for the synthesis of complex organic molecules (Franceschini et al., 2003).
Propiedades
IUPAC Name |
2-methyl-4-(thiomorpholin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVZIXBZVPWLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



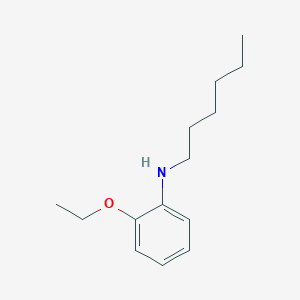
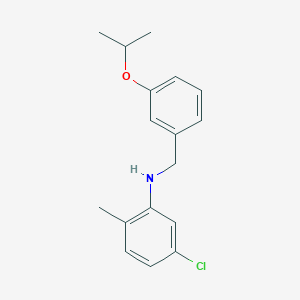
![2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline](/img/structure/B1437567.png)

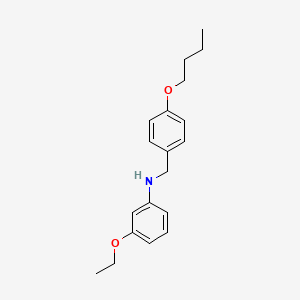

![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)
![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
amine](/img/structure/B1437577.png)
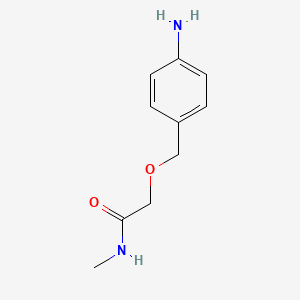
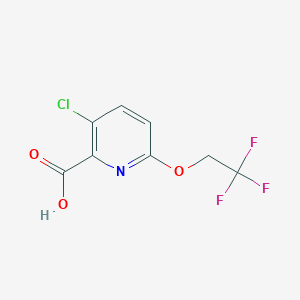
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
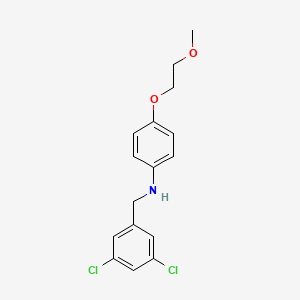
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[3-(2-ethoxyethoxy)benzyl]amine](/img/structure/B1437587.png)